molecular formula C9H5ClN2O B8743923 2-Chloro-4-isocyanato-3-methylbenzonitrile

2-Chloro-4-isocyanato-3-methylbenzonitrile

Cat. No. B8743923
M. Wt: 192.60 g/mol
InChI Key: WSLHOMVZQPRIMN-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

The title compound was prepared from compound 23D in a manner similar to that described in Experiments 2D to 2E.
Name
compound 23D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:17])=[C:4]([NH:10][C:11]2C=CC=CC=2)[CH:5]=[CH:6][C:7]=1[C:8]#[N:9].Cl.NC1C2CCCCC=2C(C#N)=CC=1.N(C1C2CCCCC=2C(C#N)=CC=1)=C=[O:34]>>[Cl:1][C:2]1[C:3]([CH3:17])=[C:4]([N:10]=[C:11]=[O:34])[CH:5]=[CH:6][C:7]=1[C:8]#[N:9] |f:1.2|

Inputs

Step One
Name
compound 23D
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1C#N)NC1=CC=CC=C1)C
Step Two
Name
2D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=CC=C(C=2CCCCC12)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1=CC=C(C=2CCCCC12)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1C)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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